

Kanchanamycin C: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Kanchanamycin C**

Cat. No.: **B15562150**

[Get Quote](#)

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Promising Polyol Macrolide Antibiotic

Abstract

Kanchanamycin C is a polyol macrolide antibiotic produced by the bacterium *Streptomyces olivaceus*. As a member of the **kanchanamycin** complex, it exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Kanchanamycin C**. Detailed experimental protocols for the fermentation of the producing organism, isolation of the compound, and assessment of its biological activity are provided. Due to a lack of specific information on the signaling pathways modulated by **Kanchanamycin C**, a proposed mechanism of action based on the closely related compound Azalomycin F is presented and visualized. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Chemical Structure and Physicochemical Properties

Kanchanamycin C is a complex macrocyclic lactone with the molecular formula $C_{54}H_{91}N_3O_{17}$ and a molecular weight of 1054.3 g/mol .^[1] Its structure is characterized by a 36-membered polyol macrolide ring. The IUPAC name for **Kanchanamycin C** is 3-[[10Z,12Z,18Z,20Z]-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-

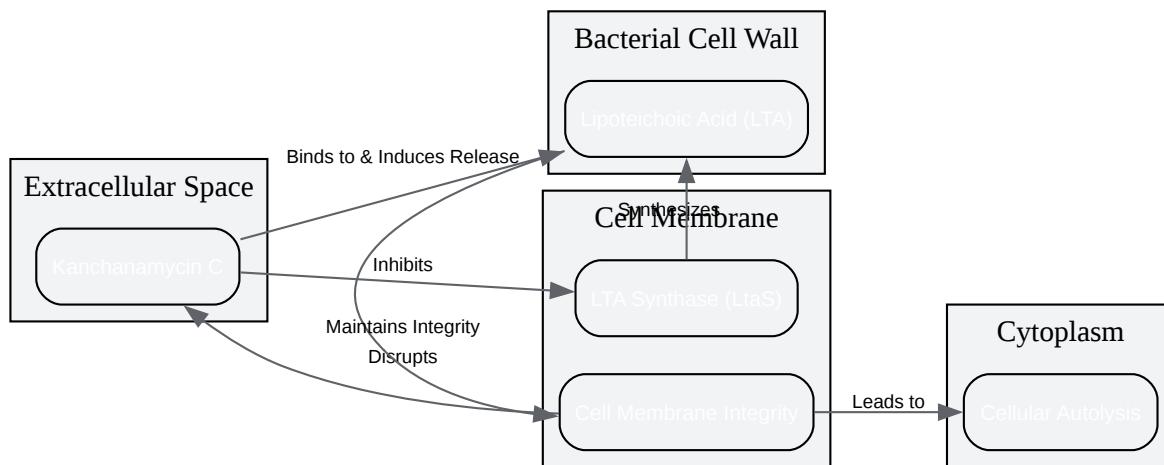
10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **Kanchanamycin C**.

Property	Value	Source
Molecular Formula	C ₅₄ H ₉₁ N ₃ O ₁₇	PubChem CID: 101918281[1]
Molecular Weight	1054.3 g/mol	PubChem CID: 101918281[1]
IUPAC Name	3-[(10Z,12Z,18Z,20Z)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid	PubChem CID: 101918281[1]
CAS Number	163565-45-5	ChemicalBook[2]
Synonyms	Kanchanamycin C	PubChem CID: 101918281[1]

Biological Activity and Mechanism of Action


Kanchanamycin C has demonstrated a wide range of antimicrobial activities. It is effective against Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi.[3] Notably, it has shown particular efficacy against *Pseudomonas fluorescens*.

The precise mechanism of action and the specific signaling pathways affected by **Kanchanamycin C** have not been extensively studied. However, research on the structurally similar 36-membered polyhydroxy macrolide, Azalomycin F, suggests a multi-faceted mechanism of action against bacteria. It is proposed that Azalomycin F disrupts the bacterial cell envelope by targeting lipoteichoic acid (LTA) and inhibiting LTA synthase (LtaS), an

essential enzyme in Gram-positive bacteria. This leads to the release of LTA, damage to the cell membrane, and ultimately causes cellular autolysis. It is plausible that **Kanchanamycin C** exerts its antimicrobial effects through a similar mechanism of bacterial membrane disruption.

Proposed Mechanism of Action (Based on Azalomycin F)

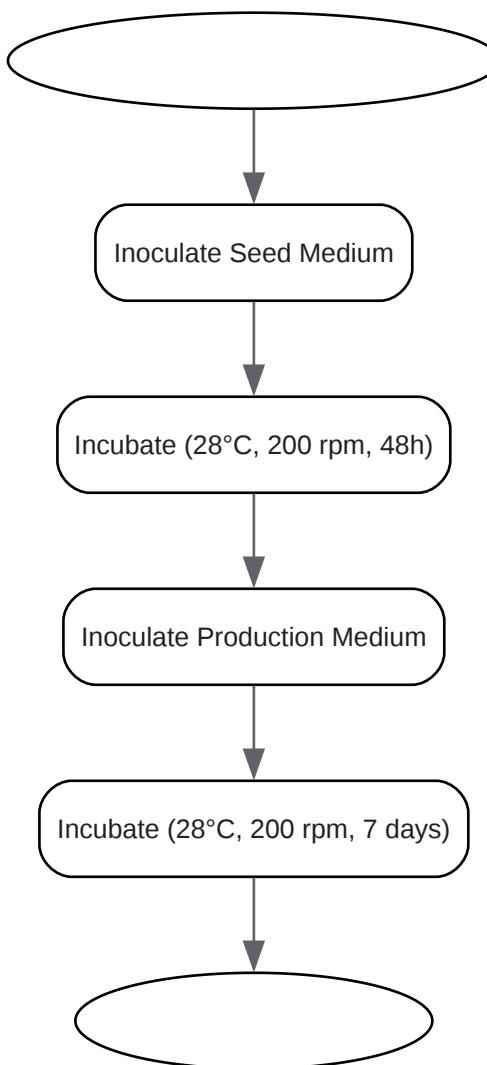
The following diagram illustrates the hypothesized mechanism of action for a large polyol macrolide antibiotic like **Kanchanamycin C**, based on studies of the related compound Azalomycin F. This is a proposed model and requires experimental verification for **Kanchanamycin C**.

[Click to download full resolution via product page](#)

Proposed mechanism of action for **Kanchanamycin C**.

Experimental Protocols

The following protocols are based on the methodologies described by Fiedler et al. in "Kanchanamycins, new polyol macrolide antibiotics produced by *Streptomyces olivaceus* Tü 4018. I. Taxonomy, fermentation, isolation and biological activities." (The Journal of Antibiotics, 1996).


Fermentation of *Streptomyces olivaceus* for Kanchanamycin C Production

This protocol describes the cultivation of *S. olivaceus* to produce **Kanchanamycin C**.

3.1.1. Media and Culture Conditions

- Seed Medium: Glucose (1%), Yeast Extract (0.5%), Peptone (0.5%), NaCl (0.5%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%), pH 7.2.
- Production Medium: Soluble Starch (2%), Glucose (1%), Soybean Meal (1.5%), Yeast Extract (0.2%), NaCl (0.2%), K₂HPO₄ (0.02%), CaCO₃ (0.3%).
- Cultivation:
 - Inoculate a loopful of *S. olivaceus* from a slant culture into 100 mL of seed medium in a 500 mL Erlenmeyer flask.
 - Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.
 - Transfer 5 mL of the seed culture to 100 mL of production medium in a 500 mL Erlenmeyer flask.
 - Incubate at 28°C on a rotary shaker at 200 rpm for 7 days.

3.1.2. Fermentation Workflow

[Click to download full resolution via product page](#)

Workflow for **Kanchanamycin C** production.

Isolation and Purification of Kanchanamycin C

This protocol outlines the extraction and purification of **Kanchanamycin C** from the fermentation broth.

- Extraction:
 - Centrifuge the culture broth to separate the mycelium and supernatant.
 - Extract the supernatant three times with an equal volume of ethyl acetate.

- Extract the mycelium with methanol.
- Combine the ethyl acetate and methanol extracts and evaporate to dryness under reduced pressure.
- Chromatography:
 - Dissolve the crude extract in a minimal amount of methanol and apply to a silica gel column.
 - Elute the column with a stepwise gradient of chloroform-methanol.
 - Collect fractions and monitor by thin-layer chromatography (TLC).
 - Pool fractions containing **Kanchanamycin C** and evaporate the solvent.
- Preparative HPLC:
 - Further purify the **Kanchanamycin C**-containing fraction by preparative high-performance liquid chromatography (HPLC) on a C18 column.
 - Use a gradient of acetonitrile in water as the mobile phase.
 - Collect the peak corresponding to **Kanchanamycin C** and lyophilize to obtain the pure compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for assessing the antimicrobial activity of **Kanchanamycin C**.

- Preparation of Inoculum:
 - Grow the test microorganism in an appropriate broth medium to the mid-logarithmic phase.
 - Dilute the culture to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.

- Microdilution Assay:
 - Prepare a series of twofold dilutions of **Kanchanamycin C** in a 96-well microtiter plate using the appropriate growth medium.
 - Add the standardized inoculum to each well.
 - Include a positive control (no antibiotic) and a negative control (no inoculum).
 - Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of **Kanchanamycin C** that completely inhibits visible growth of the microorganism.

Conclusion

Kanchanamycin C is a potent polyol macrolide antibiotic with a broad spectrum of activity. Its complex chemical structure presents opportunities for further investigation and potential derivatization to enhance its therapeutic properties. While the specific signaling pathways affected by **Kanchanamycin C** remain to be elucidated, the proposed mechanism of bacterial membrane disruption provides a solid foundation for future research. The experimental protocols detailed in this guide offer a starting point for researchers to produce, isolate, and evaluate the biological activity of this promising natural product. Further studies are warranted to fully understand its mechanism of action and to explore its potential in the development of new antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kanchanamycins, new polyol macrolide antibiotics produced by *Streptomyces olivaceus* Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How kanamycin A interacts with bacterial and mammalian mimetic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Kanchanamycin C: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562150#kanchanamycin-c-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com